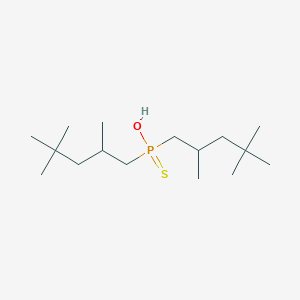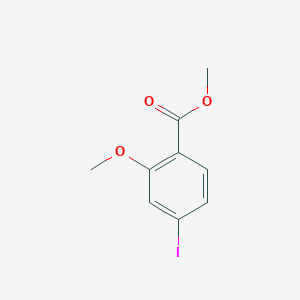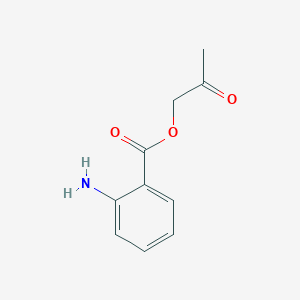
2-Oxopropyl 2-aminobenzoate
説明
2-Oxopropyl 2-aminobenzoate is a chemical compound that can be synthesized through various chemical reactions involving amines and carboxylic acid derivatives. The compound is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with an oxopropyl group. This structure is a key intermediate in the synthesis of more complex benzene derivatives and has applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related benzene derivatives can be achieved through different methods. For instance, 2-substituted benzimidazoles can be accessed via a ring distortion strategy involving oxone mediated tandem transformation of 2-aminobenzylamines at room temperature with various aldehydes, leading to a tetrahydroquinazoline intermediate which then undergoes ring distortion to afford the desired compounds . Similarly, 2-aminobenzothiazoles can be synthesized through iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines, which involves the in situ formation of benzothiourea intermediate followed by intramolecular cross dehydrogenative coupling . Additionally, o-aminobenzoates can be synthesized using palladium/copper-catalyzed aerobic oxidative C-H carbonylation, utilizing molecular oxygen as the terminal oxidant .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction analysis. For example, the structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, a compound synthesized from 2-aminobenzothiazole, shows an exocyclic carbonyl group and a methyl ester group linked to a slightly warped ring skeleton . The crystal and molecular structures of 2-amino-4-nitrobenzoic acid and its cocrystals demonstrate the importance of hydrogen bonding in the formation of supramolecular structures . Similarly, the structure of substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans has been established, which are synthesized by three-component condensation reactions .
Chemical Reactions Analysis
The chemical reactions leading to the synthesis of benzene derivatives often involve cascade reactions, tandem transformations, and oxidative processes. The use of catalysts such as iodine and palladium/copper systems, as well as oxidants like oxone and molecular oxygen, are common in these syntheses. These reactions can lead to the formation of various intermediates, including tetrahydroquinazoline and benzothiourea, which are crucial for the subsequent formation of the final products .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties include solubility in common organic solvents, melting points, and the ability to form crystals suitable for X-ray diffraction analysis. The presence of functional groups such as amino, carbonyl, and ester groups significantly influences the reactivity, acidity, and overall stability of these compounds .
科学的研究の応用
Adsorption and Chromatographic Applications : Chemically modified silica gel with aminobenzoate derivatives, including structures similar to 2-Oxopropyl 2-aminobenzoate, have been utilized for the adsorption of metal cations and applied in chromatographic analysis for the separation of transition metal cations (Menezes, Moreira, & Campos, 1996).
Synthesis of Aminoisochromanones : 2-Oxopropyl-2-formylbenzoates, closely related to this compound, have been used as substrates in the asymmetric organocatalytic synthesis of 4-aminoisochromanones. This process leads to compounds with two adjacent stereocentres, which are significant in medicinal chemistry (Vetica, Fronert, Puttreddy, Rissanen, & Enders, 2016).
N-Glycan Analysis : 2-Aminobenzoic acid derivatives have been used in labeling N-glycans for mass spectrometric analysis. This application is crucial for the analysis of glycoproteins, including biotherapeutic monoclonal antibodies (Hronowski, Wang, Sosic, & Wei, 2020).
Anticancer and Antioxidant Activities : Compounds synthesized from 2-aminobenzoic acid, which is structurally related to this compound, have shown moderate anticancer activity against certain cell lines and promising antioxidant activities. This highlights the potential therapeutic applications of such compounds (Sammaiah, Narsaiah, Krishnaveni, Dayakar, & Sarangapani, 2008).
Synthesis of Benzoxazinones : 2-Aminobenzoic acids have been used in oxidative cascade cyclization reactions to synthesize aryl 4H-3,1-benzoxazin-4-ones, demonstrating their utility in creating complex organic molecules (Munusamy, Muralidharan, & Iyer, 2017).
Aerobic Metabolism Studies : Research on 2-aminobenzoate, a compound similar to this compound, has revealed novel pathways for its aerobic metabolism, providing insights into biochemical processes involving aminoaromatic compounds (Altenschmidt & Fuchs, 1992).
Spectroscopic Studies : Alkali metal 2-aminobenzoates have been studied for their electronic properties using spectroscopic methods, which is relevant for understanding the interactions and behaviors of these types of compounds (Samsonowicz, Świsłocka, Regulska, & Lewandowski, 2008).
作用機序
Biochemical Pathways
2-Oxopropyl 2-aminobenzoate may be involved in the catabolism of 2-aminobenzoic acid, a well-studied pathway . Pseudomonas sp. KB740, for example, transforms 2-aminobenzoate to 1,4-cyclohexadione via 2-amino-5-oxo-cyclohex-1-enecarboxy-CoA . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the activity of this compound. Specific studies on how these factors influence the action of this compound are currently lacking .
特性
IUPAC Name |
2-oxopropyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)6-14-10(13)8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEBHZMLKFWTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 2-oxopropyl 2-aminobenzoate always successfully undergo the rearrangement to form the corresponding 2,3-dihydroquinazolin-4(1 H )-one derivative?
A1: No. The research paper [] demonstrates that the rearrangement reaction's success depends on the specific structure of the starting compound. While the reaction was initially reported with 2-oxo-2-phenylethyl 2-aminobenzoate, using this compound did not yield the expected dihydroquinazolinone product []. The study further explored various N-methyl and N-phenyl analogues of these starting materials and found that only specific combinations resulted in the desired cyclized product, and even then, in limited yields []. This structure-reactivity dependence highlights the importance of steric and electronic factors influencing the reaction pathway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)
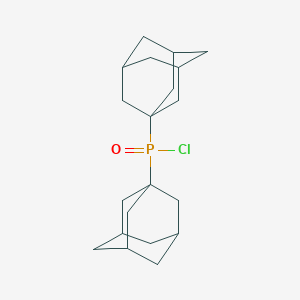

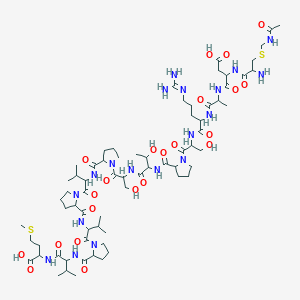
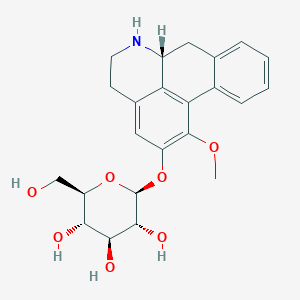
![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)


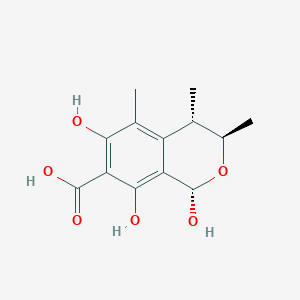
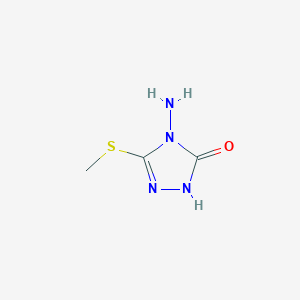
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B136753.png)

